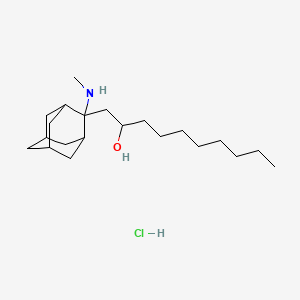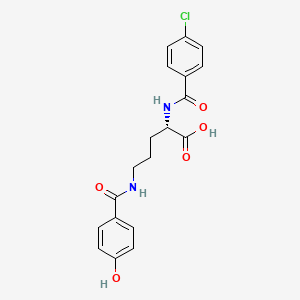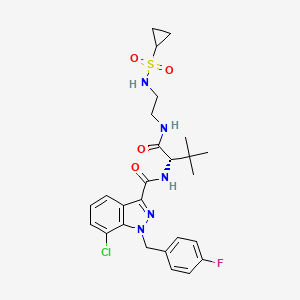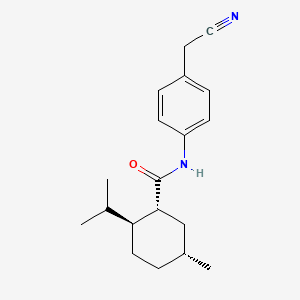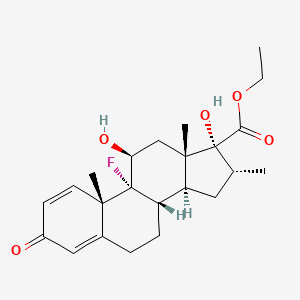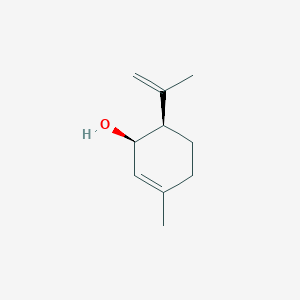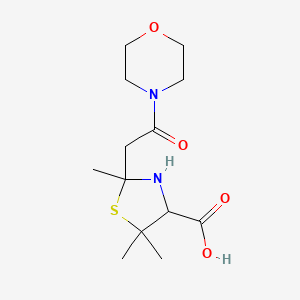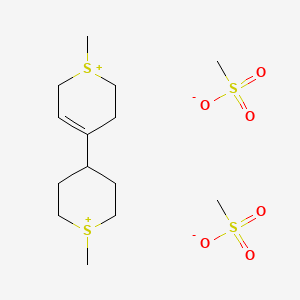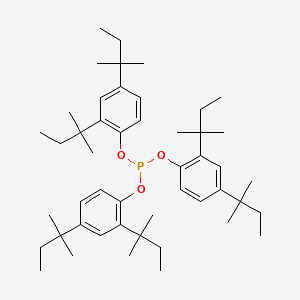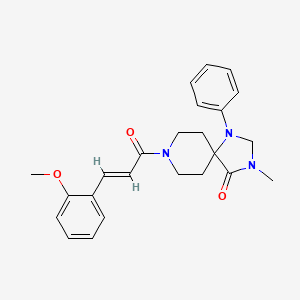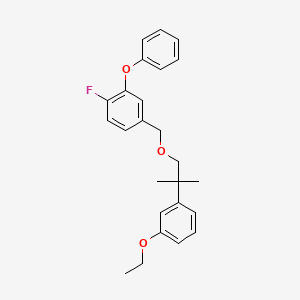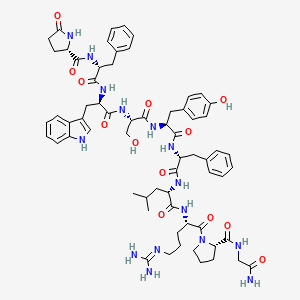
LHRH, phe(2)-trp(3)-phe(6)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luteinizing hormone-releasing hormone (LHRH), phe(2)-trp(3)-phe(6)- is a synthetic analog of the naturally occurring LHRH. This compound is designed to mimic the action of LHRH, a hormone responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modifications at positions 2, 3, and 6 with phenylalanine and tryptophan residues enhance its stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, phe(2)-trp(3)-phe(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of LHRH analogs involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.
化学反应分析
Types of Reactions
LHRH, phe(2)-trp(3)-phe(6)- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include modified peptides with altered biological activity or stability, depending on the specific modifications introduced.
科学研究应用
LHRH, phe(2)-trp(3)-phe(6)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.
Medicine: Explored as a therapeutic agent for conditions like prostate cancer and endometriosis, where modulation of LH and FSH levels is beneficial.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.
作用机制
LHRH, phe(2)-trp(3)-phe(6)- exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade involving G-proteins and second messengers like cAMP, leading to the release of LH and FSH. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis.
相似化合物的比较
Similar Compounds
Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.
Leuprorelin: Commonly used for similar therapeutic purposes as goserelin.
Triptorelin: Another LHRH analog with applications in reproductive health.
Uniqueness
LHRH, phe(2)-trp(3)-phe(6)- is unique due to its specific modifications at positions 2, 3, and 6, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in both research and therapeutic applications, offering advantages over other LHRH analogs in terms of potency and duration of action.
属性
CAS 编号 |
63722-14-5 |
|---|---|
分子式 |
C65H83N15O13 |
分子量 |
1282.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H83N15O13/c1-37(2)29-47(57(86)73-46(19-11-27-69-65(67)68)64(93)80-28-12-20-53(80)63(92)71-35-54(66)83)74-58(87)49(31-39-15-7-4-8-16-39)76-59(88)50(32-40-21-23-42(82)24-22-40)77-62(91)52(36-81)79-61(90)51(33-41-34-70-44-18-10-9-17-43(41)44)78-60(89)48(30-38-13-5-3-6-14-38)75-56(85)45-25-26-55(84)72-45/h3-10,13-18,21-24,34,37,45-53,70,81-82H,11-12,19-20,25-33,35-36H2,1-2H3,(H2,66,83)(H,71,92)(H,72,84)(H,73,86)(H,74,87)(H,75,85)(H,76,88)(H,77,91)(H,78,89)(H,79,90)(H4,67,68,69)/t45-,46-,47-,48+,49+,50-,51+,52-,53-/m0/s1 |
InChI 键 |
BDANIJWTTANABE-TZMZFBTBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCC(=O)N7 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


